![molecular formula C18H13ClN4S B12128930 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12128930.png)
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a pyridin-3-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thienopyrimidine core.
Attachment of the Pyridin-3-ylmethylamine Moiety: The final step involves the coupling of the pyridin-3-ylmethylamine moiety to the thienopyrimidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The thienopyrimidine scaffold is known for its versatility in drug development. Compounds in this class have demonstrated significant biological activities, including:
- Anticancer Activity : Research indicates that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific enzymatic activities related to tumor growth.
- Antiviral Properties : Certain thienopyrimidine compounds have shown potential against viral infections by interfering with viral replication processes.
Case Studies in Cancer Research
Several studies have explored the anticancer properties of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine:
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These studies suggest that the compound exhibits promising cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its development as a drug:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical for cancer cell survival, thereby contributing to its cytotoxic effects.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, making it a candidate for targeted cancer therapies.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-4-(2-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine
- 5-(4-chlorophenyl)-4-(4-(9H-fluoren-9-yl)-1-piperazinyl)thieno[2,3-d]pyrimidine
- 5-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
Uniqueness
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethylamine moiety enhances its potential for biological activity and its ability to interact with various molecular targets.
Biological Activity
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, characterized by the following structural components:
- Molecular Formula : C18H13ClN4S
- Molecular Weight : 352.8 g/mol
The presence of a 4-chlorophenyl group and a pyridin-3-ylmethyl substituent contributes to its unique chemical properties and potential interactions with biological targets.
Pharmacological Activity
Research indicates that compounds in the thienopyrimidine class exhibit significant biological activities, including:
- Antiviral Activity : Thienopyrimidines have been studied for their efficacy against various viral targets. For instance, derivatives have shown inhibition of RNA polymerase activity in viruses such as Hepatitis C virus (HCV) .
- Kinase Inhibition : The compound's structure suggests potential activity against several kinases, which are critical in cancer signaling pathways. Some studies have highlighted the ability of similar thienopyrimidine derivatives to inhibit tyrosine kinases involved in tumor growth .
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Key areas of focus include:
- Targeting Enzymatic Pathways : The compound may interact with specific enzymes involved in cellular signaling and metabolic pathways.
- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins, altering their activity and potentially leading to therapeutic effects .
Case Studies and Experimental Results
Several studies have explored the biological activity of related thienopyrimidine compounds, providing insights into the potential efficacy of this compound:
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Optimizing these methods can enhance yield and purity while minimizing environmental impact through green chemistry practices. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
Properties
Molecular Formula |
C18H13ClN4S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClN4S/c19-14-5-3-13(4-6-14)15-10-24-18-16(15)17(22-11-23-18)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,22,23) |
InChI Key |
VESFWAGWNVSCRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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